4-Ethyl-2,5-dioxoimidazolidine-4-carboxylic acid
Description
4-Ethyl-2,5-dioxoimidazolidine-4-carboxylic acid is a heterocyclic organic compound featuring a five-membered imidazolidine ring with two ketone (dioxo) groups at positions 2 and 5, an ethyl substituent at position 4, and a carboxylic acid group also at position 4.
Structure
3D Structure
Properties
CAS No. |
7507-19-9 |
|---|---|
Molecular Formula |
C6H8N2O4 |
Molecular Weight |
172.14 g/mol |
IUPAC Name |
4-ethyl-2,5-dioxoimidazolidine-4-carboxylic acid |
InChI |
InChI=1S/C6H8N2O4/c1-2-6(4(10)11)3(9)7-5(12)8-6/h2H2,1H3,(H,10,11)(H2,7,8,9,12) |
InChI Key |
LGUGLKMRJBYVGL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(=O)NC(=O)N1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2,5-dioxoimidazolidine-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethylamine with glyoxal in the presence of a suitable catalyst to form the imidazolidine ring, followed by oxidation to introduce the ketone groups . The reaction conditions often require controlled temperatures and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
The process would be optimized for yield and cost-effectiveness, potentially involving continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-2,5-dioxoimidazolidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) for esterification or amines for amidation are commonly employed.
Major Products Formed
Oxidation: Products may include carboxylic acids or further oxidized derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Esters or amides, depending on the reagents used.
Scientific Research Applications
4-Ethyl-2,5-dioxoimidazolidine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Ethyl-2,5-dioxoimidazolidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with these targets, potentially inhibiting or modifying their activity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
2-(4-Ethyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetic Acid
- Structure : Shares the imidazolidine core with 2,5-dioxo groups and an ethyl substituent but includes a phenyl group at position 4 and an acetic acid side chain.
- Key Differences : The phenyl group enhances steric bulk and aromatic interactions, while the acetic acid moiety increases acidity compared to the carboxylic acid directly attached to the imidazolidine ring in the target compound.
- Applications : Used in life science research as a building block for complex organic synthesis .
3-Ethyl-4-(methoxyamino)-2,5-dioxoimidazolidine-4-carbonitrile
- Structure: Features a carbonitrile (-CN) and methoxyamino (-NH-OCH₃) group at position 4, replacing the carboxylic acid.
- Properties : Higher molecular weight (198.18 g/mol) and altered solubility profile due to reduced polarity compared to the carboxylic acid derivative .
Thiazolidine-Based Derivatives
Thiazolidines, which replace one nitrogen atom in the imidazolidine ring with sulfur, exhibit distinct electronic and steric properties:
(4S)-5,5-Dimethylthiazolidine-4-carboxylic Acid Derivatives
- Structure : Thiazolidine ring with 5,5-dimethyl substituents and carboxylic acid at position 4.
- Key Differences : Sulfur’s larger atomic radius and lower electronegativity compared to nitrogen alter ring conformation and hydrogen-bonding patterns. For example, interatomic distances in bis(5,5-dimethylthiazolidine-4-carboxylic acid) protium chloride hydrate show S···O interactions (2.95–3.10 Å) critical for crystal packing .
- Applications: Pharmacopeial standards highlight their use in chromatographic methods (e.g., mobile phase optimization with methanol and phosphate buffers) .
Complex Thiazolidine-Piperazine Hybrids
- Structure : Example: (2R,4S)-2-{(1R)-Carboxy[2-(4-ethyl-2,3-dioxopiperazine-1-carboxamido)-2-phenylacetamido]methyl}-5,5-dimethylthiazolidine-4-carboxylic acid.
- Key Differences : Extended piperazine and phenyl groups introduce multifunctional reactivity (e.g., carboxamido groups for peptide coupling). These structures are tailored for high-performance liquid chromatography (HPLC) applications, requiring pH-controlled mobile phases (pH 5.5 ± 0.02) .
Pyrimidine Carboxylic Acid Derivatives
2-Chloro-6-methylpyrimidine-4-carboxylic Acid
- Structure : Aromatic pyrimidine ring with chloro and methyl substituents and a carboxylic acid group.
- Key Differences: The planar aromatic ring enhances UV absorption and thermal stability compared to non-aromatic imidazolidines. The chloro group increases electrophilicity, favoring nucleophilic substitution reactions.
- Safety : Available safety data (SDS) indicate 100% concentration, necessitating stringent handling protocols .
Structural and Functional Data Tables
Table 1. Key Structural Parameters of Thiazolidine-4-carboxylic Acid Derivatives
Table 2. Comparison of Substituent Effects
| Compound | Substituent(s) | Impact on Properties |
|---|---|---|
| 4-Ethyl-2,5-dioxoimidazolidine-4-carboxylic acid | Ethyl, dioxo, carboxylic acid | High polarity, hydrogen-bonding capacity |
| 2-Chloro-6-methylpyrimidine-4-carboxylic acid | Chloro, methyl, aromatic ring | Enhanced stability, electrophilic reactivity |
| 3-Ethyl-4-(methoxyamino)-2,5-dioxoimidazolidine-4-carbonitrile | Carbonitrile, methoxyamino | Reduced solubility, increased electrophilicity |
Research Findings and Implications
- Structural Flexibility : Imidazolidines with dioxo groups exhibit conformational rigidity, whereas thiazolidines with sulfur show greater torsional flexibility, impacting drug design and crystallinity .
- Solubility and Reactivity : Carboxylic acid derivatives (e.g., target compound) are more water-soluble than carbonitrile analogs, making them preferable in aqueous-phase reactions .
- Safety and Handling : Pyrimidine derivatives with chloro substituents require stricter safety measures compared to imidazolidines, as evidenced by available SDS data .
Biological Activity
4-Ethyl-2,5-dioxoimidazolidine-4-carboxylic acid (EDICA) is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its interactions with various biological targets, pharmacological effects, and synthesis methods.
Chemical Structure and Properties
EDICA possesses a molecular formula of CHNO and a molecular weight of approximately 186.165 g/mol. The compound is characterized by its imidazolidine structure, which includes a dioxo group and a carboxylic acid functional group. It appears as a white crystalline solid and is soluble in various organic solvents, facilitating its use in chemical synthesis and research applications.
Interaction Studies
Preliminary studies suggest that EDICA may interact with enzymes involved in metabolic pathways, potentially influencing processes such as inflammation and microbial resistance. Its binding affinity with various biological targets has been the subject of investigation, indicating potential therapeutic applications.
Table 1: Summary of Biological Targets for EDICA
| Target | Interaction Type | Potential Effects |
|---|---|---|
| Enzymes | Binding Affinity | Modulation of metabolic pathways |
| Receptors | Competitive Inhibition | Inhibition of inflammatory responses |
| Microbial Enzymes | Inhibition | Possible enhancement of antimicrobial activity |
Pharmacokinetics
Understanding the pharmacokinetics of EDICA is crucial for evaluating its biological activity. Key parameters such as absorption, distribution, metabolism, and excretion (ADME) profiles are essential for determining the compound's efficacy and safety in biological systems. Detailed pharmacokinetic studies are necessary to elucidate these aspects further.
Antimicrobial Activity
In a study investigating the antimicrobial properties of EDICA, it was found to exhibit significant inhibitory effects against various bacterial strains. The compound's structural similarity to known antimicrobial agents suggests that it may function through similar mechanisms, potentially disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
Anti-inflammatory Properties
Research has indicated that compounds similar to EDICA may possess anti-inflammatory effects by acting as antagonists to specific receptors involved in inflammatory processes. For instance, the development of 2,5-dioxoimidazolidine-based analogues has shown promise as P2X7 receptor antagonists, which are implicated in pain and inflammation pathways . This suggests that EDICA could be explored further for its anti-inflammatory potential.
Synthesis Methods
Several methods have been developed for synthesizing EDICA. These methods vary in complexity and yield:
- Bucherer–Bergs Reaction : A classical method involving the reaction of urea derivatives with ethyl isothiocyanatoformate.
- Direct Condensation : Utilizing ethyl acetoacetate and amino acids under acidic conditions to form the desired imidazolidine structure.
- Microwave-Assisted Synthesis : A modern approach that enhances yield and reduces reaction time compared to traditional methods.
Table 2: Comparison of Synthesis Methods for EDICA
| Method | Yield (%) | Time Required | Complexity |
|---|---|---|---|
| Bucherer–Bergs Reaction | 65-75 | 24 hours | Moderate |
| Direct Condensation | 70-80 | 12 hours | Simple |
| Microwave-Assisted Synthesis | 85-90 | 1 hour | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
